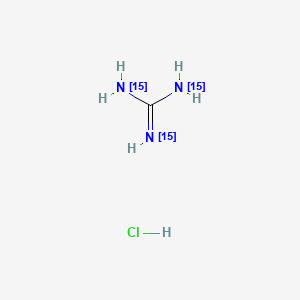

Guanidine-15N3 hydrochloride

Vue d'ensemble

Description

Guanidine-15N3 hydrochloride is the 15N-labeled Guanidine Hydrobromide . It is a strong organic base used in laboratory research as a protein denaturant . It has a good bacterial and fungicidal efficacy when used in low concentration and can also be used as a disinfectant .

Synthesis Analysis

Guanidine derivatives, including Guanidine-15N3 hydrochloride, are synthesized using general methods for obtaining guanidine derivatives and related compounds . The synthesis of Guanidine-15N3 hydrochloride is not specifically mentioned in the available literature.Molecular Structure Analysis

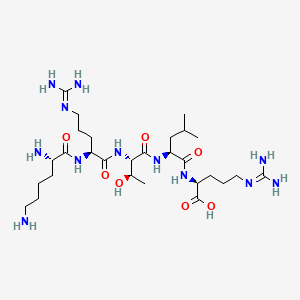

The molecular weight of Guanidine-15N3 hydrochloride is 98.51 and its formula is CH6Cl15N3 . Guanidines and their derivatives present at the same time an aminal and an imine function, which helps understand its nucleophilic and electrophilic simultaneous character .Chemical Reactions Analysis

Guanidines are considered one of the most interesting organic molecules given their structural features and chemical properties . They are used in various reactions due to their strong basicity . Guanidine-Hydrochloride (Gnd-HCl) protein digestion can be optimally completed within 30 min with endoprotease Lys-C .Physical And Chemical Properties Analysis

Guanidine-15N3 hydrochloride is a solid with a molecular weight of 98.51 . It is water-soluble and may spread in water systems .Applications De Recherche Scientifique

Protein Folding and Unfolding : Guanidine hydrochloride (Gdn-HCl) is widely used as a denaturant for proteins. Interestingly, it has been observed to refold acid-unfolded apomyoglobin and cytochrome c at low concentrations, stabilizing a compact denatured state known as the molten globule state. Higher concentrations of Gdn-HCl lead to the cooperative unfolding of this state (Hagihara et al., 1993).

Synthesis of Pharmaceuticals : Guanidine-15N3 has been used in the synthesis of methotrexate-3-15N-2-15NH2, a variant of the chemotherapy medication methotrexate, demonstrating its utility in the preparation of labeled pharmaceutical compounds (Degraw et al., 1988).

Photocatalysis : Guanidine hydrochloride has been used in the preparation of graphitic carbon nitride semiconductors (g-C3N4) by thermal-induced polymerization, exhibiting potential in photocatalytic applications for environmental cleanup (Shi et al., 2014).

DNA Isolation : It has been utilized for the rapid isolation of eukaryotic DNA from various tissues and cell lines, proving to be a simple and effective technique (Bowtell, 1987).

Neuroscience Research : In neuroscience, Guanidine hydrochloride has been shown to increase the excitability of motor nerve fibers and the average number of quanta released by presynaptic action potentials (Matthews & Wickelgren, 1977).

Isotope Ratio Measurements : It is also used in converting water in biological fluids to carbon dioxide for oxygen isotope ratio measurements, highlighting its role in analytical chemistry (Wong et al., 1987).

Protein Stability Assessment : Studies have compared the denaturation of proteins using guanidine hydrochloride and urea, providing insights into the stability and electrostatic interactions in proteins (Monera et al., 1994).

Plant Protein Research : Guanidine hydrochloride is used in resolubilizing TCA-precipitated plant proteins for electrophoresis, aiding in the study of plant protein composition and structure (Zhang et al., 2011).

Virology : Its application extends to virology, where it's a potent inhibitor of poliovirus synthesis in cell culture and can induce the rapid development of drug-resistant mutants of the virus (Melnick et al., 1961).

Safety And Hazards

Propriétés

IUPAC Name |

guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i2+1,3+1,4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-ZNYUTZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[15NH])([15NH2])[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746056 | |

| Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanidine-15N3 hydrochloride | |

CAS RN |

121616-39-5 | |

| Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine-15N3 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)

![4,9-Dihydroxy-6-(methoxymethyl)-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B571365.png)